

efficiency of different co-oxidants in Sharpless dihydroxylation

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Compound of Interest

Compound Name: Hex-2-ene-2,3-diol

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A Comparative Guide to Co-oxidants in Sharpless Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

The Sharpless asymmetric dihydroxylation is a cornerstone of modern organic synthesis, enabling the enantioselective formation of vicinal diols from prochiral olefins. A critical component of this reaction is the co-oxidant, which regenerates the active osmium tetroxide catalyst, allowing for its use in catalytic amounts. The choice of co-oxidant can significantly impact the reaction's efficiency, enantioselectivity, and practicality. This guide provides an objective comparison of commonly used co-oxidants, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.

Performance Comparison of Co-oxidants

The efficiency of a co-oxidant in the Sharpless dihydroxylation is typically evaluated based on the chemical yield and the enantiomeric excess (ee%) of the resulting diol. While various co-oxidants have been explored, N-methylmorpholine N-oxide (NMO) and potassium ferricyanide ($K_3[Fe(CN)_6]$) have emerged as the most reliable and widely used. Other oxidants, such as hydrogen peroxide (H_2O_2) and tert-butyl hydroperoxide (tBHP), have also been investigated but are generally less effective.

For the asymmetric dihydroxylation of trans-stilbene, a common benchmark substrate, the performance of different co-oxidants is summarized in the table below. The data highlights the superior performance of potassium ferricyanide, particularly when used in the commercially available AD-mix preparations.

Co-oxidant	Ligand	Yield (%)	ee (%)	Reference
K ₃ [Fe(CN) ₆]/K ₂ C O ₃ (AD-mix-β)	(DHQD) ₂ PHAL	94	>99	[1]
N-methylmorpholine N-oxide (NMO)	Not specified	Moderate	Moderate	[2]
Hydrogen Peroxide (H ₂ O ₂)	Not specified	Low	Low	[3]
tert-Butyl Hydroperoxide (tBHP)	Not specified	Low	Low	[3]

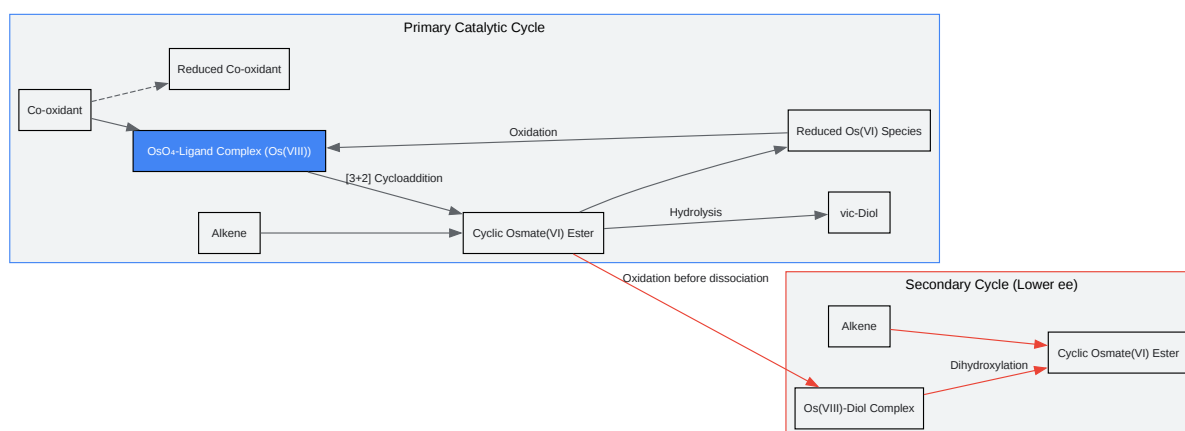
Key Observations:

- Potassium Ferricyanide (K₃[Fe(CN)₆]): This co-oxidant, used in conjunction with potassium carbonate as a base, consistently delivers high yields and excellent enantioselectivities.[1][4] It is the key component of the commercially available "AD-mix" reagents, which offer convenience and reproducibility.[3] The biphasic solvent system (typically t-BuOH/H₂O) employed with this co-oxidant is crucial for achieving high enantioselectivity by minimizing a competing, less selective catalytic cycle.[4]
- N-methylmorpholine N-oxide (NMO): NMO is a viable co-oxidant for the Sharpless dihydroxylation and is the basis of the earlier "Upjohn" process.[2] However, reactions employing NMO can be slower and may result in lower yields and enantioselectivities compared to the potassium ferricyanide system.[2] A notable drawback of the NMO-based process is the potential for a competing ligand-less dihydroxylation pathway, which erodes the enantioselectivity.[5]

- Hydrogen Peroxide (H_2O_2) and tert-Butyl Hydroperoxide (tBHP): These peroxides are among the earliest co-oxidants used in catalytic osmylation. However, they often suffer from issues with chemoselectivity and can lead to the formation of byproducts, resulting in lower yields of the desired diol.[3]

The Catalytic Cycle of Sharpless Dihydroxylation

The Sharpless dihydroxylation proceeds through a well-established catalytic cycle. The choice of co-oxidant plays a crucial role in the regeneration of the active Os(VIII) species.



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